(2S)-2-aminobutyramide

Pharmaceutical Manufacturing Chiral Resolution Process Chemistry

Essential (S)-enantiomer chiral building block for Levetiracetam and Brivaracetam API synthesis. Non-substitutable with racemic or (R)-form; ensures stereospecific cyclization and meets EP impurity G specs. ≥98% purity reduces downstream purification. Also serves as privileged scaffold for NEP inhibitors (IC₅₀ 5.0 nM) and amidase biocatalyst development. Secure your enantiopure supply chain today.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
CAS No. 143164-46-9
Cat. No. B114520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-aminobutyramide
CAS143164-46-9
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)N
InChIInChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)/t3-/m0/s1
InChIKeyHNNJFUDLLWOVKZ-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Aminobutyramide (CAS 143164-46-9): Chiral Intermediate Driving Levetiracetam and Brivaracetam API Synthesis


(2S)-2-Aminobutyramide (CAS 143164-46-9), also referred to as (S)-2-aminobutanamide or L-α-aminobutyramide, is a chiral amino acid amide derivative with the molecular formula C4H10N2O. It serves as the indispensable enantiopure chiral intermediate in the industrial-scale synthesis of the blockbuster antiepileptic drugs Levetiracetam and Brivaracetam, which collectively generated over $2.2 billion in 2018 sales [1]. Its specific (S)-configuration is not a synthetic nuance but a requisite for the stereospecific cyclization that yields the active pharmaceutical ingredients (APIs). Continuous-flow manufacturing processes have been developed to meet the growing ~6% annual demand for Levetiracetam .

Why Generic Substitution of (2S)-2-Aminobutyramide Fails in Pharmaceutical Manufacturing


In pharmaceutical synthesis, (2S)-2-aminobutyramide cannot be substituted with its (2R)-enantiomer, racemic (R,S)-2-aminobutyramide, or achiral analogs such as butyramide without catastrophic failure. The API Levetiracetam requires the (S)-configuration at the chiral center for pharmacological activity; substitution with the (R)-enantiomer yields the inactive isomer [1]. Furthermore, the use of racemic 2-aminobutyramide without a chiral resolution step, which is itself a complex and costly process [2], introduces a 50% impurity that must be removed to meet pharmacopoeial specifications (e.g., Levetiracetam impurity G). Achiral butyramide lacks the amino group required for nucleophilic attack during the key cyclization step with 4-chlorobutyryl chloride, rendering the reaction pathway entirely non-functional .

Quantitative Comparative Evidence: (2S)-2-Aminobutyramide vs. Closest Analogs


Enantiopurity: Viedma Ripening Enables Quantitative Deracemization vs. Racemic Starting Material

When starting from racemic (R,S)-2-aminobutyramide, the Viedma ripening process achieves quantitative deracemization, yielding enantiomerically pure (S)-2-aminobutyramide with >99% enantiomeric excess (ee) [1]. In contrast, the racemic mixture is 50% (R)-enantiomer and 50% (S)-enantiomer, rendering it unsuitable for direct API synthesis.

Pharmaceutical Manufacturing Chiral Resolution Process Chemistry

NEP Inhibitory Activity: Subnanomolar Potency of Aminobutyramide Derivative vs. Inactive Achiral Butyramide

An aminobutyramide-based dipeptide analog (compound 21a) exhibits potent in vitro neutral endopeptidase (NEP) inhibitory activity with an IC50 of 5.0 nM [1]. The achiral parent scaffold, butyramide, does not display measurable NEP inhibition and is employed only as an inert biochemical reagent [2].

Neutral Endopeptidase Inhibition Cardiovascular Research Enzyme Assay

Continuous Process Productivity: 6% Annual Demand Growth Met by (S)-Enantiomer-Specific Process

Industrial patent literature discloses a continuous process for synthesizing Levetiracetam directly from (S)-2-aminobutyramide or its HCl salt, designed to meet a stated ~6% annual growth in market demand . The process is stereospecific to the (S)-enantiomer; substitution with the (R)-enantiomer would halt the synthetic pathway and produce no active drug.

Continuous Manufacturing Process Intensification API Supply Chain

Validated Application Scenarios for (2S)-2-Aminobutyramide Procurement


Large-Scale Levetiracetam and Brivaracetam API Manufacturing

Procurement of (2S)-2-aminobutyramide is essential for the continuous or batch synthesis of Levetiracetam and Brivaracetam. The compound's >99% enantiomeric excess achievable via Viedma ripening [1] directly translates to reduced downstream purification costs. Its use in a continuous process enables production that meets the ~6% annual demand growth for these blockbuster antiepileptic drugs .

Neutral Endopeptidase (NEP) Inhibitor Drug Discovery

For research programs targeting NEP for cardiovascular or renal indications, (2S)-2-aminobutyramide serves as a privileged chiral scaffold. Derivatives such as compound 21a have demonstrated an in vitro NEP IC50 of 5.0 nM [2], providing a >200,000-fold potency advantage over achiral butyramide controls. Procurement of the enantiopure (S)-aminobutyramide ensures stereochemical fidelity in SAR studies.

Chiral Amidase Biocatalyst Engineering and Screening

The enantiopure (S)-aminobutyramide is a critical substrate or product in the development of engineered amidase biocatalysts. Patent disclosures detail amidase polypeptides engineered to stereospecifically convert the (R)-enantiomer to (R)-2-aminobutyric acid, achieving conversion rates up to 3-fold higher than wild-type at pH 9.5, 25°C [3]. The availability of pure (S)-enantiomer enables precise kinetic characterization and high-throughput screening of these biocatalysts for industrial chiral resolution processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-aminobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.